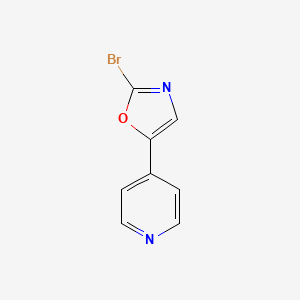

2-Bromo-5-(pyridin-4-yl)oxazole

説明

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Synthesis

Oxazole derivatives, five-membered heterocyclic rings containing one oxygen and one nitrogen atom, are of great interest in modern chemical research. uni.luuni.lu Their unique electronic properties and the ability of their heteroatoms to participate in various non-covalent interactions make them valuable scaffolds in drug discovery and material science. sigmaaldrich.com The oxazole nucleus is a key feature in numerous natural products and synthetic molecules with a wide spectrum of biological activities. sci-hub.se

The oxazole ring is a versatile building block in organic synthesis, serving as a precursor to a variety of other molecular structures. nih.govbiosynth.com For instance, alkoxy-substituted oxazoles can function as dienes in Diels-Alder reactions, providing a pathway to pyridoxine (B80251) (Vitamin B6) precursors. chemscene.com The different positions on the oxazole ring exhibit distinct reactivity, allowing for selective functionalization. The C2 position is the most acidic, followed by C5 and then C4, enabling regioselective modifications. researchgate.net This inherent reactivity makes oxazoles valuable starting materials for constructing more complex molecules. uni.lubldpharm.comnih.gov

The synthesis of oxazole derivatives can be achieved through various methods, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. sci-hub.senih.gov Metal-catalyzed reactions have also been employed for the regioselective synthesis of oxazoles. nih.gov

Beyond their applications in medicinal chemistry, oxazole derivatives have found utility in material science and agrochemical research. Oxazole-based polymers and fluorescent dyes are of interest for their potential in electronic and optical applications. nih.gov In agriculture, certain oxazole derivatives have been investigated for their potential as pesticides and herbicides. uni.lunih.gov Some studies have shown that derivatives of oxazole can act as effective plant growth regulators.

Overview of Halogenated and Pyridine-Substituted Heterocycles in Advanced Organic Transformations

The introduction of halogen atoms and pyridine (B92270) moieties into heterocyclic systems provides powerful handles for synthetic chemists to construct complex molecular architectures through a variety of advanced organic transformations.

Halogenated heterocycles are key intermediates in organic synthesis, particularly as electrophilic partners in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgnih.govbiosynth.com The reactivity of the carbon-halogen bond generally follows the trend C-I > C-Br > C-Cl, allowing for selective reactions when different halogens are present. Even with identical halogens, regioselectivity can often be achieved based on the electronic and steric environment of the carbon-halogen bond. The ability to sequentially functionalize polyhalogenated heterocycles makes this a powerful strategy for creating libraries of diverse compounds.

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive compounds. sigmaaldrich.com Its presence can influence a molecule's solubility, basicity, and ability to participate in hydrogen bonding and π-stacking interactions, all of which are crucial for biological activity. The nitrogen atom in the pyridine ring can also act as a ligand for metal catalysts or as a basic site to influence reaction pathways. The incorporation of a pyridine moiety into a larger molecule can be achieved through various synthetic methods, including cross-coupling reactions where a pyridinyl-containing boronic acid or organotin reagent is coupled with a halogenated substrate. biosynth.com

Research Context for 2-Bromo-5-(pyridin-4-yl)oxazole within Heterocyclic Chemistry

The compound "this compound" integrates the key features discussed above: a central oxazole core, a reactive bromo substituent at the 2-position, and a pyridine ring at the 5-position. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-pyridin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHMTORKIWFNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 2 Bromo 5 Pyridin 4 Yl Oxazole and Analogous Architectures

Established Methodologies for Oxazole (B20620) Ring Construction

The construction of the oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions and modern catalytic methods available to synthetic chemists. These methods offer diverse pathways to access a wide range of substituted oxazoles from readily available starting materials.

Cyclization Reactions for Oxazole Scaffolds

Cyclization reactions are the most traditional and widely used methods for constructing the oxazole core. These reactions typically involve the formation of two new bonds to create the five-membered ring from an acyclic precursor.

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus oxychloride. organic-chemistry.org The starting 2-acylamino-ketone can itself be synthesized via methods like the Dakin-West reaction. organic-chemistry.org

The general mechanism involves the intramolecular reaction of the enol or enolate of the ketone with the amide carbonyl, followed by dehydration to form the aromatic oxazole ring. The versatility of this method allows for the synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles. idexlab.com

Variants of the Robinson-Gabriel Synthesis:

Solid-Phase Synthesis: Modifications have been developed for solid-phase synthesis, where the 2-acylamino-ketone is attached to a resin. This approach often uses trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent and is beneficial for creating libraries of oxazole-containing molecules. organic-chemistry.orgnih.gov

One-Pot Procedures: A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed using oxazolone (B7731731) templates. This method combines a Friedel-Crafts reaction to introduce a substituent with the subsequent cyclodehydration, providing a direct route to highly substituted oxazoles. organic-chemistry.orgnih.gov

Table 1: Overview of Robinson-Gabriel Synthesis

| Feature | Description | Reference(s) |

| Reaction Type | Cyclodehydration | organic-chemistry.org |

| Starting Material | 2-Acylamino-ketone | organic-chemistry.orgresearchgate.net |

| Key Reagent | Dehydrating agent (e.g., H₂SO₄, POCl₃, TFAA) | organic-chemistry.org |

| Product | 2,5-disubstituted or 2,4,5-trisubstituted oxazole | idexlab.com |

| Notable Variants | Solid-phase synthesis, One-pot Friedel-Crafts/Robinson-Gabriel | organic-chemistry.orgnih.govnih.gov |

Discovered by Emil Fischer in 1896, the Fischer-Oxazole synthesis is another foundational method for preparing 2,5-disubstituted oxazoles. organic-chemistry.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. organic-chemistry.orgguidechem.com The reactants are typically aromatic and used in equimolar amounts. organic-chemistry.org

The mechanism is a type of dehydration reaction that proceeds under mild conditions. organic-chemistry.org It begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl, which then reacts with the aldehyde. Subsequent cyclization and elimination of water lead to the oxazole product, which often precipitates as a hydrochloride salt. organic-chemistry.org

For example, the reaction of mandelic acid nitrile with benzaldehyde (B42025) yields 2,5-diphenyl-oxazole. organic-chemistry.org This method has also been applied to the synthesis of compounds like 2-(4-Bromophenyl)-5-phenyloxazole, demonstrating its utility in creating halogenated oxazole structures. organic-chemistry.org

The Van Leusen oxazole synthesis is a highly effective method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). uni.luacs.orgchemscene.com This reaction is particularly relevant for the synthesis of the target compound, 2-Bromo-5-(pyridin-4-yl)oxazole, as it allows for the direct introduction of the pyridin-4-yl group at the C5 position of the oxazole ring, likely by using pyridine-4-carbaldehyde as the starting aldehyde.

The reaction mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. researchgate.netchemscene.com This is followed by an intramolecular cyclization (a 5-endo-dig process) to form an oxazoline (B21484) intermediate. chemscene.com The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid) to yield the aromatic 5-substituted oxazole. uni.luresearchgate.net

Adaptations and Applications:

Synthesis of 4,5-disubstituted oxazoles: The Van Leusen reaction has been adapted into a one-pot synthesis of 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture along with the aldehyde and TosMIC. guidechem.comwikipedia.org

Synthesis of (Het)aryloxazoles: The method has been successfully used to synthesize various 5-(heteroaryl)oxazoles, including those with pyridyl substituents. organic-chemistry.org

Microwave-Assisted Synthesis: To improve reaction times and efficiency, microwave-assisted Van Leusen syntheses have been developed. organic-chemistry.org

Table 2: Key Features of Van Leusen Oxazole Synthesis

| Feature | Description | Reference(s) |

| Reaction Type | [3+2] Cycloaddition | organic-chemistry.org |

| Key Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) | uni.luacs.orgchemscene.com |

| Product | 5-substituted oxazole | acs.org |

| Proposed Application | Reaction of pyridine-4-carbaldehyde with a bromo-substituted TosMIC analog could yield the target compound. | |

| Adaptations | One-pot synthesis of 4,5-disubstituted oxazoles, Microwave-assisted synthesis | organic-chemistry.orgguidechem.comwikipedia.org |

Metal-Catalyzed Cyclization Approaches

Modern synthetic chemistry has increasingly turned to metal catalysis to achieve efficient and selective formation of heterocyclic rings. Several metal-catalyzed approaches for oxazole synthesis have been developed, often proceeding under milder conditions than traditional methods.

Palladium and Copper Catalysis: Palladium and copper catalysts are widely used in C-H activation and cross-coupling reactions to form oxazoles. acs.orgorganic-chemistry.org For instance, a palladium/copper-catalyzed direct arylation has been used to synthesize 2,4-disubstituted oxazoles from a 4-substituted oxazole and an aryl bromide. acs.orgorganic-chemistry.org

Ruthenium and Copper Catalysis: A combined ruthenium(II) porphyrin and copper salt system has been shown to catalyze the cyclization of benzene (B151609) carboxylic acids with phenylacetylenes to form 2,5-disubstituted oxazoles. researchgate.net

Iron Catalysis: Iron-catalyzed cascade reactions have been developed to produce 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols, demonstrating the use of inexpensive and less toxic metals.

Rhodium Catalysis: Rhodium catalysts have been employed for the isomerization of 5-heteroatom-substituted isoxazoles to form azirine derivatives, which are valuable precursors for other nitrogen-containing heterocycles.

Green Chemistry Principles in Oxazole Synthesis Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for oxazole synthesis. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and often improve yields in oxazole syntheses, such as in the Van Leusen reaction and the synthesis of 2,4-disubstituted oxazoles from acetophenone (B1666503) and urea. organic-chemistry.orgorganic-chemistry.org

Use of Green Solvents: Ionic liquids have been employed as recyclable and non-volatile solvents for the Van Leusen synthesis of 4,5-disubstituted oxazoles. guidechem.com Water has also been used as a solvent for some oxazole syntheses, catalyzed by β-cyclodextrin. organic-chemistry.org

Metal-Free Catalysis: To avoid the use of potentially toxic and expensive heavy metals, metal-free catalytic systems have been developed. These include iodine-mediated cyclizations and reactions using CO2/photoredox co-catalysis. Another strategy involves the C–O bond cleavage of an ester using amines under metal-free conditions to build the oxazole ring.

By incorporating these green chemistry principles, the synthesis of oxazole architectures can be made more sustainable and economical.

Advanced Reactivity and Functionalization of 2 Bromo 5 Pyridin 4 Yl Oxazole

Chemo- and Regioselectivity in Multi-Substituted Oxazole (B20620) Systems

The presence of multiple reactive sites in a molecule like 2-bromo-5-(pyridin-4-yl)oxazole necessitates a high degree of control in chemical transformations to achieve the desired outcome. The bromine atom at the 2-position, the pyridine (B92270) ring at the 5-position, and the oxazole ring itself all offer avenues for reaction, making chemo- and regioselectivity critical considerations.

The oxazole ring's hydrogen atoms exhibit different acidities, with the order being C2 > C5 > C4. tandfonline.com In the case of this compound, the C2 position is blocked by a bromine atom. This makes the C4 and C5 positions potential sites for deprotonation and subsequent functionalization, although the pyridyl substituent at C5 will influence the reactivity at this position. The use of specific metalating agents like TMPMgCl·LiCl or TMPZnCl·LiCl has been shown to allow for the regioselective functionalization of the oxazole scaffold without fragmentation of the ring. acs.org

The bromine atom at the C2 position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions allow for the introduction of a wide range of substituents at this position with high selectivity. The pyridyl moiety can also participate in coupling reactions, and the challenge lies in selectively reacting one site over the other. The choice of catalyst, ligands, and reaction conditions is paramount in directing the reaction to the desired position. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the functionalization of bromo-substituted heterocycles. beilstein-journals.org

In multi-substituted systems, the interplay of electronic and steric effects of the existing substituents governs the regioselectivity of further reactions. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the oxazole ring, while the bromine atom can direct incoming reagents. The development of one-pot transformations that allow for the modulation of chemoselectivity is a growing area of interest, enabling the synthesis of diverse heterocyclic structures from a common precursor. rsc.org

Investigating Ring Transformations and Rearrangement Reactions Involving Oxazoles

Beyond simple functionalization, the oxazole ring can participate in more complex transformations, including cycloadditions and rearrangements, which dramatically alter the core structure of the molecule.

Oxazoles can function as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. tandfonline.comnih.govpharmaguideline.comwikipedia.orgacs.orgresearchgate.netoup.comacs.orgresearchgate.net This reactivity has been particularly valuable for the synthesis of highly substituted pyridine and furan (B31954) derivatives. pharmaguideline.comresearchgate.net The reaction typically involves the [4+2] cycloaddition of the oxazole with a dienophile, such as an alkene or alkyne, to form a bicyclic intermediate. wikipedia.org This intermediate is often unstable and can undergo rearrangement or elimination to yield the final aromatic product. oup.comresearchgate.net

The electronic nature of the oxazole ring is crucial for its participation in Diels-Alder reactions. Electron-releasing substituents on the oxazole ring can facilitate reactions with dienophiles. pharmaguideline.com Conversely, the oxazole can act as an electron-deficient diene, particularly when the nitrogen atom is protonated or alkylated, which lowers the LUMO energy of the diene and facilitates reaction with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. nih.govacs.orgacs.org

For a molecule like this compound, the pyridyl group would act as an electron-withdrawing substituent, potentially making it more suitable for normal-electron-demand Diels-Alder reactions with electron-rich dienophiles. The bromine atom at the 2-position could also influence the regioselectivity of the cycloaddition.

Table 2: Key Aspects of Oxazole Diels-Alder Reactions

| Feature | Description |

| Role of Oxazole | Can act as a diene. tandfonline.com |

| Products | Substituted pyridines and furans. pharmaguideline.comresearchgate.net |

| Mechanism | [4+2] cycloaddition followed by rearrangement. wikipedia.orgoup.com |

| Activation | Electron-donating groups on the oxazole or activation of the oxazole nitrogen. nih.govpharmaguideline.comacs.orgacs.org |

Photochemistry offers unique pathways for the isomerization and rearrangement of heterocyclic compounds, often leading to products that are inaccessible through thermal reactions. researchgate.netrsc.org Oxazoles, upon photochemical irradiation, can undergo rearrangement to other heterocyclic systems. A common photoisomerization pathway for azoles involves the formation of strained intermediates like azirines, which can then rearrange to form different isomers. researchgate.net

The photoisomerization of isoxazoles to oxazoles has been well-documented and often proceeds through a 2H-azirine intermediate. researchgate.netacs.orgnih.govnih.govrsc.orgnih.gov This process can be reversible. researchgate.net While the direct photoisomerization of an oxazole to an isoxazole (B147169) is less common, the underlying principles of photochemical rearrangements in azoles suggest that such transformations may be possible under specific conditions.

Recent studies have shown that the substitution pattern on the azole ring can have a profound effect on the outcome of photochemical reactions, leading to different rearranged products. nih.gov For this compound, photoirradiation could potentially lead to a variety of outcomes, including isomerization to an isoxazole derivative or other more complex skeletal rearrangements. For instance, a novel skeletal rearrangement of an oxazole to an azepine and a pyrrole (B145914) has been reported through a dynamic electrocyclization process. nih.gov The specific pathway would be influenced by the substituents and the irradiation wavelength.

Mechanistic Investigations of 2 Bromo 5 Pyridin 4 Yl Oxazole Reactions

Elucidation of Reaction Pathways in Oxazole (B20620) Formation

The formation of the 5-substituted oxazole ring is a cornerstone of synthesizing the parent structure of the title compound. One of the most prominent and versatile methods for this transformation is the van Leusen oxazole synthesis. nih.gov This reaction allows for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

The mechanism for the formation of 5-(pyridin-4-yl)oxazole proceeds via a [3+2] cycloaddition pathway. nih.gov The key steps are outlined below:

Deprotonation: The reaction is initiated by a base, which deprotonates the active methylene (B1212753) group of TosMIC, creating a nucleophilic carbanion.

Nucleophilic Addition: This carbanion attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. This step forms an intermediate alkoxide.

Cyclization: The intermediate undergoes an intramolecular cyclization. The alkoxide oxygen attacks the isocyanide carbon, leading to the formation of a 5-hydroxyoxazoline intermediate.

Elimination: The final step is the elimination of the tosyl group (p-toluenesulfinic acid) from the oxazoline (B21484) intermediate. This aromatization step is driven by the formation of the stable oxazole ring, yielding the 5-(pyridin-4-yl)oxazole product. nih.gov

This reaction pathway is highly efficient for creating 5-substituted oxazoles from various heteroaromatic aldehydes, including pyridinecarbaldehydes. researchgate.net

Table 1: Key Steps in van Leusen Oxazole Synthesis

| Step | Reactants/Intermediates | Transformation | Product/Intermediate |

| 1 | TosMIC, Base | Deprotonation of α-carbon | TosMIC Anion |

| 2 | TosMIC Anion, Pyridine-4-carbaldehyde | Nucleophilic addition to carbonyl | Alkoxide Intermediate |

| 3 | Alkoxide Intermediate | Intramolecular cyclization | 5-Hydroxyoxazoline Intermediate |

| 4 | 5-Hydroxyoxazoline Intermediate | Elimination of p-toluenesulfinic acid | 5-(pyridin-4-yl)oxazole |

Understanding Mechanisms of Cross-Coupling Reactions Involving Halogenated Oxazoles

The bromine atom at the C-2 position of 2-Bromo-5-(pyridin-4-yl)oxazole serves as a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prevalent and share a common mechanistic cycle. youtube.comnih.gov

The general catalytic cycle for a Suzuki-Miyaura coupling, which couples the bromo-oxazole with a boronic acid, involves the following key steps: youtube.combeilstein-journals.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-oxazole. This step changes the oxidation state of palladium from 0 to +2 and forms a square planar Pd(II) complex. youtube.com This is often the rate-determining step in the cycle.

Transmetalation: The organic group from the organoboron reagent (boronic acid) is transferred to the palladium center, displacing the bromide ligand. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. youtube.com

cis/trans Isomerization: The newly formed diorganopalladium(II) complex, which typically has its organic ligands in a trans configuration, rapidly isomerizes to a cis configuration. This cis-isomer is necessary for the final step. youtube.com

Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the metal as the final product. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. The oxidation state of palladium returns from +2 to 0. youtube.com

This fundamental mechanism is shared across various cross-coupling reactions, such as the Sonogashira, Stille, and Heck reactions, with the primary difference being the nature of the organometallic coupling partner used in the transmetalation step. youtube.combeilstein-journals.org

Table 2: Common Cross-Coupling Reactions for Halogenated Oxazoles

| Reaction Name | Coupling Partner | Key Mechanistic Feature |

| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Transmetalation from a boronate complex |

| Sonogashira | Terminal alkyne | Involves a copper co-catalyst to form a copper acetylide for transmetalation |

| Stille | Organotin compound (e.g., Ar-SnBu₃) | Transmetalation from an organostannane |

| Heck | Alkene | Involves migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination |

| Buchwald-Hartwig | Amine | Reductive elimination forms a C-N bond |

Mechanistic Studies of Functionalization on Pyridine (B92270) and Oxazole Moieties

Beyond the C-2 position, both the oxazole and pyridine rings offer sites for further functionalization, which can be achieved with high selectivity through modern synthetic methods. Mechanistic understanding is key to controlling the regioselectivity of these transformations.

Oxazole Ring Functionalization: Direct C-H functionalization has emerged as a powerful tool. For oxazole rings, the C-H bond at the C-2 position is particularly acidic and can be targeted for direct arylation. nih.gov Palladium-catalyzed direct C-H bond functionalization can be used to couple aryl halides directly to this position, proceeding through a mechanism that often involves a concerted metalation-deprotonation pathway. researchgate.net Alternatively, regiocontrolled lithiation followed by quenching with an electrophilic bromine source is a common strategy to install the bromine at a specific position (C-2, C-4, or C-5) on the oxazole core before it is used in further reactions. sci-hub.se

Pyridine Ring Functionalization: The pyridine ring can also be functionalized. The electronic nature of the pyridine ring makes it susceptible to nucleophilic attack, but C-H functionalization is also a viable strategy. The presence of the oxazole substituent influences the reactivity and regioselectivity of these reactions. In complex systems, specific C-H bonds can be targeted while preserving other reactive handles, such as halogen atoms, on the molecule. This "orthogonal functionalization" allows for a stepwise and controlled construction of complex molecules, where different positions can be modified in a planned sequence. researchgate.net

Role of Intermediates in Catalytic Cycles and Transformations

The progression of both the synthesis and subsequent reactions of this compound is dictated by a series of transient intermediates. Understanding the structure and reactivity of these species is crucial for explaining reaction outcomes.

Intermediates in Catalytic Cross-Coupling: The catalytic cycle of palladium-catalyzed cross-coupling is defined by a series of palladium intermediates. youtube.com

Pd(0)L₂: This is the active catalytic species, which initiates the cycle. It is often generated in situ from a more stable Pd(II) precursor. youtube.com

[Ar-Pd(II)(Ar')L₂]: Formed after transmetalation, this diorganopalladium(II) species is the immediate precursor to the final product. Its geometry (cis vs. trans) is critical for the final step. youtube.com

Catalyst Precursors: In practice, air-stable Pd(II) complexes, such as PdCl₂(PPh₃)₂, are often used as catalyst precursors. These are reduced in situ to the active Pd(0) species at the start of the reaction. youtube.com

By identifying and characterizing these intermediates through spectroscopic and computational methods, chemists can gain deep insight into the reaction mechanism, diagnose issues with catalytic activity, and design more efficient catalytic systems.

Table 3: Key Intermediates and Their Roles

| Reaction Type | Key Intermediate | Role in Mechanism |

| van Leusen Oxazole Synthesis | 5-Hydroxyoxazoline | Product of cyclization; undergoes elimination to form the aromatic oxazole ring |

| Palladium Cross-Coupling | Pd(0) Complex | Active catalyst; initiates the cycle via oxidative addition |

| Palladium Cross-Coupling | Oxidative Addition Adduct (R-Pd(II)-X) | First stable intermediate in the catalytic cycle; formed by insertion of Pd(0) into the C-Br bond |

| Palladium Cross-Coupling | Transmetalation Product (R-Pd(II)-R') | Precursor to reductive elimination; formed by transfer of the nucleophile's organic group to palladium |

Theoretical and Computational Chemistry Approaches for 2 Bromo 5 Pyridin 4 Yl Oxazole

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental tools for elucidating the electronic structure and properties of molecules like 2-Bromo-5-(pyridin-4-yl)oxazole. These computational techniques allow for the detailed investigation of molecular geometry, energy, and orbital distributions.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic compounds. wu.ac.th For this compound, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine its most stable conformation (optimized geometry). wu.ac.thresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Furthermore, DFT is used to compute a variety of electronic properties. The total energy, dipole moment, and electrostatic potential are key outputs that describe the molecule's stability and polarity. psu.edu Vibrational frequency analysis is also performed to predict the compound's infrared and Raman spectra, with theoretical wavenumbers often scaled to match experimental values. researchgate.net

| Parameter | Description |

|---|---|

| Optimized Ground State Energy | The total electronic energy of the molecule in its most stable geometric configuration. |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. A non-zero value indicates a polar molecule. ajchem-a.com |

| Bond Lengths (Å) | The equilibrium distances between the nuclei of bonded atoms (e.g., C-C, C-N, C-O, C-Br). |

| Bond Angles (°) | The angles formed between three connected atoms, defining the molecular geometry. |

| Vibrational Frequencies (cm⁻¹) | Calculated frequencies corresponding to molecular vibrations, which can be correlated with experimental IR and Raman spectra. researchgate.net |

Ab-initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are also vital in the study of oxazoles. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous framework for studying molecular systems. researchgate.net In the context of oxazole (B20620) chemistry, ab-initio methods have been successfully used to investigate the transition states and reaction pathways of complex reactions, such as the Diels-Alder cycloaddition of oxazole with various dienophiles. rsc.org These studies reveal how factors like heteroatom lone pairs influence the regioselectivity of such reactions. rsc.org While computationally more demanding than DFT, ab-initio methods are crucial for benchmarking and for cases where electron correlation effects are particularly important.

Reactivity Predictions and Fukui Function Analysis

Understanding the reactivity of this compound is critical for predicting its chemical behavior. Computational methods offer powerful tools for identifying reactive sites and assessing the molecule's propensity to engage in various reactions.

The identification of sites susceptible to nucleophilic and electrophilic attack is achieved through analysis of the molecule's electronic properties. The Molecular Electrostatic Potential (MEP) surface is a key tool that visually represents the charge distribution. ajchem-a.com For this compound, regions with negative electrostatic potential (typically around the nitrogen atoms of the pyridine (B92270) and oxazole rings) indicate electron-rich areas that are prone to electrophilic attack. Conversely, regions with positive potential highlight electron-deficient sites susceptible to nucleophilic attack.

Fukui function analysis provides a more quantitative measure of local reactivity. researchgate.net By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can pinpoint the atoms most likely to act as electrophiles or nucleophiles. This allows for a precise prediction of how the molecule will interact with different reagents. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity assessment. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. ajchem-a.comnih.gov A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. nih.gov For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich oxazole and pyridine rings, indicating the primary sites for electrophilic attack. The LUMO would be distributed over areas that can best accommodate an incoming electron.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.comchimicatechnoacta.ru

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. ajchem-a.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. chimicatechnoacta.ru |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. chimicatechnoacta.ru |

Simulation of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in simulating reaction mechanisms, providing a detailed picture of how chemical transformations occur over time. For this compound, these simulations can explore potential synthetic routes or degradation pathways. By calculating the energy landscape of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

The activation energy (the energy difference between the reactants and the transition state) determines the rate of a reaction and its feasibility under given conditions. Theoretical studies on related oxazole systems have successfully mapped out the mechanisms of reactions such as silver-catalyzed intramolecular cyclization and ring-opening, demonstrating that such processes can be modeled with high accuracy. acs.org Similarly, the pathways of photochemical dearomative cycloadditions involving the oxazole ring have been explored, identifying key intermediates and explaining observed stereoselectivity. acs.org These computational approaches allow for the investigation of various reaction conditions in-silico, saving significant time and resources in the laboratory.

Exploration of Substituent Effects on Reactivity and Selectivity in Oxazole Systems

The reactivity and selectivity of the oxazole ring are intricately modulated by the electronic properties of its substituents. In the case of this compound, the interplay between the electron-withdrawing bromo group and the pyridinyl moiety significantly influences the molecule's chemical behavior. Computational chemistry provides powerful tools to dissect these substituent effects, offering insights into the underlying electronic structure and its correlation with reactivity.

Density Functional Theory (DFT) is a cornerstone of these computational investigations, enabling the calculation of various molecular properties that dictate reactivity. irjweb.com Key descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and various reactivity indices derived from conceptual DFT (like electronegativity, chemical hardness, and the Fukui function) are instrumental in this exploration. nih.govasrjetsjournal.org

The bromo substituent at the C2 position of the oxazole ring is generally considered an electron-withdrawing group due to its electronegativity. This has a profound effect on the electron density distribution within the oxazole ring. Computational studies on halogenated heterocycles have shown that the presence of a halogen atom can create regions of positive electrostatic potential, known as σ-holes, on the halogen atom itself, which can influence intermolecular interactions. researchgate.net Furthermore, the electron-withdrawing nature of bromine is expected to lower both the HOMO and LUMO energy levels of the parent oxazole system. A lower LUMO energy, in particular, suggests an increased susceptibility of the molecule to nucleophilic attack.

Computational analyses of substituted oxazoles have demonstrated a clear correlation between substituent properties and reactivity. For instance, studies have shown that electron-donating groups tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, enhancing reactivity towards nucleophiles. researchgate.net In the context of this compound, the combined electron-withdrawing effects of the bromo and pyridinyl groups are anticipated to significantly lower the LUMO energy, making the C2 position, where the bromine is attached, a prime target for nucleophilic substitution reactions.

The following table illustrates the typical impact of electron-donating and electron-withdrawing substituents on the electronic properties of an oxazole ring, as predicted by computational methods.

| Substituent Type at C2/C5 | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Dominant Reactivity |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Slight Increase/Decrease | Electrophilic Attack |

| Electron-Withdrawing (e.g., -Br, -NO₂) | Decrease | Significant Decrease | Nucleophilic Attack/Substitution |

| Aryl (e.g., -Phenyl, -Pyridinyl) | Dependent on substitution | Dependent on substitution | Modulated by aryl ring electronics |

For this compound, the cumulative electron-withdrawing character would place it in the second category, with the pyridinyl group further modulating the electronic landscape. The precise prediction of reactivity and regioselectivity in reactions such as cross-coupling or nucleophilic aromatic substitution would necessitate detailed DFT calculations on the specific molecule and potential reaction pathways.

Computational Design Principles for Novel Oxazole Derivatives

The insights gained from understanding substituent effects form the bedrock for the computational design of novel oxazole derivatives with tailored properties. By systematically modifying the substituents on the oxazole core and evaluating the resulting electronic and structural changes through computational methods, it is possible to rationally design molecules with desired reactivity, selectivity, or even specific biological or material properties. nih.govrsc.org

A primary goal in the computational design of oxazole derivatives is the modulation of the HOMO-LUMO energy gap. This gap is a critical determinant of a molecule's electronic properties, including its color, conductivity, and photochemical reactivity. For instance, in the design of organic light-emitting diode (OLED) materials, a key objective is to tune the HOMO-LUMO gap to achieve emission at a specific wavelength. researchgate.net Computational screening of virtual libraries of oxazole derivatives with different substituents allows for the identification of candidates with optimal electronic structures before embarking on synthetic efforts. acs.org

For a molecule like this compound, which can be considered a versatile building block, computational design can guide its derivatization towards various applications. The bromine atom at the C2 position serves as a convenient handle for introducing a wide array of functional groups via cross-coupling reactions. Computational studies can predict the feasibility and outcome of these reactions by modeling the transition states and reaction energies.

The design process often involves the following steps:

Scaffold Selection: Starting with a core structure, such as the 2,5-disubstituted oxazole.

Virtual Library Generation: In silico creation of a library of derivatives by introducing a diverse set of substituents at various positions.

Property Calculation: High-throughput computational screening of the library to calculate key properties like HOMO/LUMO energies, dipole moments, and reactivity descriptors.

Structure-Property Relationship Analysis: Identifying trends and correlations between the chemical structure of the substituents and the predicted properties.

Candidate Selection: Down-selection of the most promising candidates for synthesis and experimental validation based on the desired property profile.

The following table provides a hypothetical example of how computational design could be used to tune the electronic properties of a 2-substituted-5-(pyridin-4-yl)oxazole scaffold for a specific application, such as developing a novel kinase inhibitor, where specific interactions with the protein's active site are desired.

| C2-Substituent | Calculated Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) | Potential for H-Bonding |

| -Br | 2.5 | 4.8 | Low |

| -CN | 5.2 | 4.5 | Acceptor |

| -NH₂ | 1.8 | 5.2 | Donor |

| -OH | 2.1 | 5.3 | Donor/Acceptor |

| -C≡CH | 3.0 | 4.9 | Weak Acceptor |

This data-driven approach, combining computational predictions with synthetic chemistry, accelerates the discovery of novel oxazole derivatives with optimized characteristics for a wide range of applications, from medicinal chemistry to materials science. rsc.org

Methodologies for Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. mdpi.comipb.pt It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

One-dimensional NMR spectra offer fundamental insights into the molecular framework of 2-Bromo-5-(pyridin-4-yl)oxazole.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on the oxazole (B20620) and pyridine (B92270) rings. The oxazole ring should exhibit a singlet for the proton at the C4 position. The pyridin-4-yl group, due to its symmetry, is expected to show a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region. The precise chemical shifts are influenced by the electronic effects of the bromine atom and the nitrogen-containing heterocyclic rings.

¹³C NMR: The carbon-13 NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C2) on the oxazole ring would appear at a characteristic chemical shift. The other oxazole carbons (C4 and C5) and the five carbons of the pyridine ring would resonate at chemical shifts typical for aromatic and heteroaromatic systems. Data from analogous 2,5-disubstituted oxazoles can be used to predict the approximate chemical shift ranges. amazonaws.com

¹⁵N NMR: As a molecule containing two distinct nitrogen atoms, ¹⁵N NMR spectroscopy serves as a powerful tool for probing their electronic environments. mdpi.com Two signals are expected: one for the pyridine nitrogen and one for the oxazole nitrogen. The chemical shifts of these signals provide valuable information about hybridization and electron density, further confirming the heterocyclic structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Oxazole-H4 | ~7.5 - 8.0 | Singlet |

| ¹H | Pyridine-H (ortho to N) | ~8.6 - 8.8 | Doublet |

| ¹H | Pyridine-H (meta to N) | ~7.6 - 7.8 | Doublet |

| ¹³C | Oxazole-C2 (C-Br) | ~135 - 145 | Singlet |

| ¹³C | Oxazole-C4 | ~120 - 125 | Singlet |

| ¹³C | Oxazole-C5 | ~150 - 155 | Singlet |

| ¹³C | Pyridine Carbons | ~120 - 155 | Singlets |

Two-Dimensional NMR (COSY, HSQC, HMBC, TOCSY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the connectivity between the oxazole and pyridine rings.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, primarily confirming the connectivity of the protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the pyridine and oxazole rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the oxazole C4-H to the pyridine carbons and from the pyridine protons to the oxazole C5, providing unequivocal evidence for the linkage between the two heterocyclic rings.

TOCSY (Total Correlation Spectroscopy): This experiment would identify all protons within a coupled spin system. For this compound, it would highlight the entire set of pyridine protons from the irradiation of a single pyridine proton signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. clockss.orgresearchgate.net For this compound (molecular formula: C₈H₅BrN₂O), MS is critical for confirming its elemental composition.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the parent ion. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic M/M+2 isotopic pattern for the molecular ion peak.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M(⁷⁹Br)]⁺ | C₈H₅⁷⁹BrN₂O | 223.9585 |

| [M(⁸¹Br)]⁺ | C₈H₅⁸¹BrN₂O | 225.9565 |

| [M(⁷⁹Br)+H]⁺ | C₈H₆⁷⁹BrN₂O | 224.9663 |

| [M(⁸¹Br)+H]⁺ | C₈H₆⁸¹BrN₂O | 226.9643 |

The fragmentation of oxazole derivatives in mass spectrometry is influenced by the substituents. clockss.org Common fragmentation pathways for this compound would likely involve the loss of a bromine radical (Br•), the loss of carbon monoxide (CO) from the oxazole ring, and cleavage at the bond connecting the two rings, leading to characteristic pyridyl or bromo-oxazole fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its structural components.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine and Oxazole) |

| 1650 - 1580 | C=N Stretch | Pyridine and Oxazole Rings |

| 1600 - 1450 | C=C Stretch | Aromatic Ring Vibrations |

| 1150 - 1050 | C-O-C Stretch | Oxazole Ring Ether Linkage |

| < 700 | C-Br Stretch | Bromo-substituent |

These bands collectively provide a molecular fingerprint, confirming the presence of the pyridine and bromo-oxazole moieties.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the solid-state molecular structure. While no public crystal structure for this compound is currently available, this method would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net

A crystallographic study would confirm the connectivity of the atoms and reveal the conformation of the molecule in the crystal lattice. It is anticipated that the pyridine and oxazole rings would be largely coplanar to facilitate electronic conjugation. researchgate.net Furthermore, the analysis would detail any intermolecular interactions, such as π-π stacking, that govern the crystal packing. nih.govresearchgate.net As the molecule is achiral, the determination of absolute configuration is not applicable.

Complementary Analytical Techniques in Support of Structure Confirmation

Beyond the foundational spectroscopic methods of NMR, IR, and mass spectrometry, a suite of complementary analytical techniques is employed to provide a holistic confirmation of the structure and purity of "this compound". These methods offer orthogonal data points that corroborate the primary structural elucidation and assess the compound's elemental composition and homogeneity.

Elemental Analysis

Elemental analysis provides a fundamental assessment of a compound's empirical formula by determining the mass percentages of its constituent elements. For "this compound", the theoretical elemental composition is calculated from its molecular formula, C₈H₅BrN₂O. uni.lu This theoretical data serves as a benchmark against which experimentally determined values are compared, typically requiring a high degree of correlation (usually within ±0.4%) to validate the proposed molecular formula.

While specific experimental data for "this compound" is not extensively detailed in publicly available literature, the theoretical values provide a crucial reference for its characterization.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 96.08 | 42.69 |

| Hydrogen | H | 1.01 | 5.05 | 2.24 |

| Bromine | Br | 79.90 | 79.90 | 35.50 |

| Nitrogen | N | 14.01 | 28.02 | 12.45 |

| Oxygen | O | 16.00 | 16.00 | 7.11 |

| Total | 225.05 | 100.00 |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by "this compound" would be expected to arise from π → π* and n → π* transitions within its aromatic and heteroaromatic ring systems. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), is influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.

The conjugated system formed by the oxazole and pyridine rings is expected to result in characteristic absorption bands. However, specific experimental UV-Vis absorption maxima for "this compound" are not widely reported in scientific literature. In a broader context, related heterocyclic structures exhibit absorption bands that are sensitive to solvent polarity, which can provide insights into the electronic structure of the molecule.

Chromatographic Purity Assessment (e.g., HPLC, GC, TLC)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly utilized for this purpose.

For "this compound", commercial suppliers indicate a purity of 95%. While the specific chromatographic method and detailed analytical conditions (such as the stationary phase, mobile phase, flow rate, and detector used) are not publicly detailed, this level of purity is established through one or more of these standard techniques.

High-Performance Liquid Chromatography (HPLC): This would be a likely method for the purity assessment of a solid, non-volatile compound like "this compound". A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The purity is determined by the relative area of the main peak in the resulting chromatogram.

Thin-Layer Chromatography (TLC): TLC is often used as a rapid, qualitative method to monitor the progress of a reaction and to get a preliminary assessment of purity. A single spot upon visualization with a suitable technique (e.g., UV light) would suggest a high degree of purity.

The selection of the appropriate chromatographic method and conditions would be tailored to the physicochemical properties of "this compound", such as its polarity, solubility, and thermal stability.

Table 2: Summary of Complementary Analytical Data for this compound

| Technique | Parameter | Finding |

| Elemental Analysis | Theoretical %C | 42.69% |

| Theoretical %H | 2.24% | |

| Theoretical %N | 12.45% | |

| UV-Vis Spectroscopy | λmax | Specific experimental data not widely reported. |

| Chromatographic Purity | Purity Level | 95% |

| Method | Specific method (e.g., HPLC, GC) not detailed in available sources. |

Strategic Role of 2 Bromo 5 Pyridin 4 Yl Oxazole As a Synthetic Building Block

Application in the Construction of Complex Heterocyclic Scaffolds

The primary utility of 2-Bromo-5-(pyridin-4-yl)oxazole in synthesis stems from the presence of the bromine atom at the 2-position of the oxazole (B20620) ring. This position is activated for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for carbon-carbon and carbon-heteroatom bond formation. These reactions allow for the direct attachment of various molecular fragments to the oxazole core, providing a straightforward route to elaborate, multi-ring heterocyclic systems.

Research on related halo-azoles has demonstrated the feasibility of using these building blocks in reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Stille Coupling: Coupling with organostannanes.

Sonogashira Coupling: Formation of a carbon-carbon triple bond by reacting with a terminal alkyne.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond to introduce amine functionalities.

The ability to perform these selective couplings enables chemists to forge intricate molecular architectures that would be difficult to assemble otherwise. researchgate.netacs.org For example, coupling the bromo-oxazole with another heterocyclic boronic acid can generate bi-heterocyclic systems, which are common motifs in medicinal chemistry and materials science. researchgate.net The pyridine (B92270) ring within the molecule can also influence the reactivity and properties of the final construct, often enhancing solubility or providing an additional site for non-covalent interactions.

Utility in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. This compound is an ideal scaffold for such strategies. Using the pyridinyl-oxazole core as a constant structural element, a multitude of different functional groups and molecular appendages can be introduced at the 2-position via the cross-coupling reactions mentioned previously.

By employing a range of boronic acids, alkynes, or amines in parallel Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a large library of analogues can be synthesized efficiently from a single precursor. This parallel synthesis approach allows for the systematic exploration of the chemical space around the pyridinyl-oxazole core, facilitating the identification of structure-activity relationships (SAR). This strategy is crucial for optimizing the biological activity or material properties of a lead compound. The oxazole ring itself is a stable aromatic system, ensuring that the core scaffold remains intact under various reaction conditions.

Integration into Peptidomimetic Structures and Bioactive Molecule Synthesis

The oxazole motif is a key component of numerous natural products with significant biological activity, including anticancer agents. nih.gov Its incorporation into synthetic molecules is a common strategy in medicinal chemistry to develop new therapeutic agents. nih.govnih.gov The pyridinyl-oxazole scaffold of this compound is of particular interest as it combines two heterocycles frequently found in pharmaceuticals. The pyridine ring can act as a bioisostere for a phenyl ring and can form crucial hydrogen bonds with biological targets like enzymes and receptors.

Recent research has highlighted the importance of related pyridinyl-oxazole and pyrimidinyl-oxazole cores in the design of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov In this context, this compound serves as a valuable starting material for synthesizing analogues of these inhibitors. Furthermore, the rigid, planar structure of the pyridinyl-oxazole unit makes it an excellent candidate for inclusion in peptidomimetics, where it can be used to mimic or constrain the conformation of peptide backbones to enhance binding affinity and metabolic stability. The synthesis of oxazolopyridines and related fused heterocycles is an active area of research for developing new biologically active compounds. researchgate.net

Development of Oxazole-Containing Ligands in Catalysis

Heterocyclic compounds containing nitrogen atoms, such as pyridine and oxazole, are widely used as ligands in coordination chemistry and transition metal catalysis. The this compound molecule, after substitution of the bromine atom, can function as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxazole ring. Such "N,N" bidentate ligands are foundational in the design of catalysts for a variety of organic transformations.

Research has shown that vanadium catalysts bearing oxazole- and oxazoline-based ligands are active in ethylene (B1197577) polymerization and copolymerization reactions. mdpi.com The electronic properties and steric bulk of the ligand directly influence the catalyst's activity and the properties of the resulting polymer. The study of ligands derived from natural products, which often contain pyridine-oxazole motifs, is a promising avenue for discovering new and efficient catalysts. mdpi.com By modifying the substituent at the 2-position of the oxazole, the steric and electronic properties of ligands derived from this compound can be fine-tuned to optimize the performance of a metal catalyst for a specific application.

Applicable Synthetic Transformations

| Reaction Type | Reagent Class | Bond Formed | Purpose |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | C-C | Construction of bi-aryl systems |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Introduction of alkynyl moieties |

| Buchwald-Hartwig | Amines, amides | C-N | Synthesis of arylamines |

| Stille Coupling | Organostannanes | C-C | Formation of C-C bonds |

| Heck Coupling | Alkenes | C-C | Arylation of olefins |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(pyridin-4-yl)oxazole?

- Methodological Answer : Microwave-assisted synthesis is effective, as demonstrated in the reaction of 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide with urea in DMF at 433 K for 10 minutes. This method yields 81% product purity after workup (ethyl acetate extraction, Na₂SO₄ drying, and solvent evaporation) . Key parameters include precise microwave power control (250 W initial) and stoichiometric equivalence of reagents.

Q. How can the crystal structure of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Hydrogen atoms are placed using calculated positions (C–H = 0.95–0.99 Å), while nitrogen-bound H atoms are located via Fourier difference maps. Refinement using SHELXL (riding model, isotropic displacement parameters) resolves dihedral angles (e.g., 35.72° between oxazole and fluorophenyl rings) and hydrogen-bonding networks (e.g., N–H···N bonds at 1.99–2.03 Å) .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) for functional group identification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared spectroscopy (IR) to detect characteristic absorptions (e.g., C–Br stretching at ~600 cm⁻¹). Cross-validate with SC-XRD to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How does reaction selectivity favor oxazole formation over competing heterocycles (e.g., dihydroimidazolone)?

- Methodological Answer : Reaction conditions (e.g., microwave heating, urea as a nucleophile) promote cyclization via keto-enol tautomerization. Computational modeling (DFT) can predict transition-state energies to explain selectivity. Experimentally, SC-XRD analysis of intermediates (e.g., bromoethanone precursors) reveals steric and electronic factors favoring 5-membered oxazole ring closure .

Q. What role do hydrogen bonds play in the solid-state packing of this compound?

- Methodological Answer : Hydrogen bonds (N–H···N/O) create 1D chains along the crystallographic a-axis, stabilizing the lattice. Synchrotron powder diffraction can quantify thermal displacement parameters (Ueq) to assess dynamic vs. static disorder. Hirshfeld surface analysis further maps intermolecular interactions (e.g., π-stacking contributions) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。